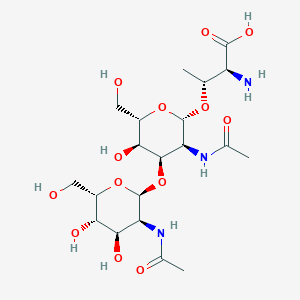

GlcNAc beta(1-3)GalNAc-alpha-Thr

Description

Significance of O-Linked Glycosylation in Biological Systems

O-linked glycosylation significantly impacts a wide array of biological functions. It contributes to the structural integrity of proteins, protects them from degradation, and modulates their activity. wikipedia.orgnih.gov These modifications are integral to processes such as cell signaling, cell adhesion, and the regulation of the immune system. glycanage.comnih.gov

Mucin-type O-glycans represent a major class of O-glycans and are abundantly found on mucins, which are large glycoproteins that form protective mucus layers on epithelial surfaces. creative-proteomics.comnih.gov These glycans are also present on a wide variety of other secreted and membrane-bound proteins. glycanage.comcreative-proteomics.com Mucins, heavily decorated with O-glycans, are essential for lubricating and protecting epithelial tissues in the respiratory, gastrointestinal, and urogenital tracts. creative-proteomics.comscispace.com The dense clustering of O-glycans on mucins contributes to their extended and rigid structure, which is vital for their protective functions. scispace.comnih.gov

The biosynthesis of all mucin-type O-glycans begins with the attachment of a single N-acetylgalactosamine (GalNAc) molecule to a serine or threonine residue on the protein backbone. creative-proteomics.comnih.gov This initial structure is known as the Tn antigen (GalNAc-α-Ser/Thr). nih.govacs.org From this foundational point, a diverse array of O-glycan structures can be built through the sequential addition of other sugar molecules by various glycosyltransferases. nih.govsigmaaldrich.com The Tn antigen itself is typically not found in healthy tissues as it is efficiently elongated into more complex structures. nih.gov

GlcNAc beta(1-3)GalNAc-alpha-Thr as a Defined Mucin Core 3 O-Glycan Structure

Among the various O-glycan core structures, this compound holds a specific and significant position. This disaccharide forms the basis of what is known as the Core 3 O-glycan structure.

This compound is defined by the linkage of an N-acetylglucosamine (GlcNAc) molecule to the GalNAc of the Tn antigen via a β1-3 glycosidic bond. springernature.comnih.gov This structure, also referred to as Core 3, is one of the eight common O-glycan core structures found in mucins. springernature.comneb.com The formation of Core 3 is a critical branching point in O-glycan biosynthesis, as the presence of the GlcNAc at the 3-position of GalNAc prevents the formation of Core 1 and subsequently Core 2 structures. nih.gov

The diversity of O-glycans stems from the formation of different core structures. The most common core structures are Core 1, Core 2, Core 3, and Core 4.

| Core Structure | Linkage | Description |

| Core 1 (T antigen) | Galβ1-3GalNAc-α-Ser/Thr | The most common O-glycan core, formed by the addition of galactose to the Tn antigen. nih.govresearchgate.net |

| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAc-α-Ser/Thr | A branched structure formed by adding a GlcNAc to the GalNAc of a Core 1 structure. wikipedia.orgresearchgate.net |

| Core 3 | GlcNAcβ1-3GalNAc-α-Ser/Thr | A linear structure formed by adding a GlcNAc to the Tn antigen. springernature.comcreative-proteomics.com |

| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAc-α-Ser/Thr | A branched structure built upon the Core 3 structure. creative-proteomics.comnih.gov |

The synthesis of these core structures is controlled by specific glycosyltransferases. For instance, the formation of Core 3 is catalyzed by the enzyme Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT). creative-proteomics.comsussex-research.com

The expression of Core 3 O-glycans is not ubiquitous and exhibits a distinct tissue-specific pattern. Core 3 structures are primarily found in secreted mucins of certain tissues, including the bronchi, colon, and salivary glands. nih.govnih.gov Specifically, Core 3 O-glycans are prominently expressed in the epithelial cells of the gastrointestinal tract. nih.govfda.gov Research has shown that C3GnT, the enzyme responsible for Core 3 synthesis, is highly expressed in the proximal colon. nih.gov In contrast, Core 1 O-glycans are more widely distributed throughout the body. fda.gov This restricted expression pattern suggests that Core 3 O-glycans have specialized functions in these particular tissues, such as contributing to mucosal protection and immune modulation. creative-proteomics.com

The Chemical Compound this compound: A LYNCHPIN IN O-GLYCAN BIOSYNTHESIS

The chemical compound this compound, also known as the Core 3 O-glycan structure, represents a critical juncture in the biosynthesis of mucin-type glycoproteins. Its formation and subsequent modification are orchestrated by a series of specific glycosyltransferases, leading to the diverse array of O-glycan structures found in various tissues. This article delves into the intricate enzymatic pathways governing the synthesis and downstream processing of this pivotal glycan structure.

Biosynthesis Pathways of this compound and Related Glycans

The synthesis of this compound is the defining step in the formation of Core 3 O-glycans, a class of sugar chains primarily found in mucins of the digestive tract. nih.govgenecards.org This initial structure serves as a precursor for more complex O-glycans, highlighting the importance of the enzymes involved in its creation and elaboration.

Enzymology of Core 3 O-Glycan Synthesis

The formation of the Core 3 structure is catalyzed by a specific N-acetylglucosaminyltransferase that attaches a GlcNAc residue to the initial GalNAc linked to a serine or threonine residue of a polypeptide chain.

The enzyme responsible for synthesizing the Core 3 structure is UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase, commonly referred to as Core 3 synthase (C3GnT) or beta3Gn-T. genecards.orgatlasgeneticsoncology.org Its identification was crucial for understanding the tissue-specific expression of Core 3 O-glycans, which are predominantly found in the stomach, small intestine, and colon. nih.govgenecards.org The enzyme transfers an N-acetylglucosamine (GlcNAc) from the sugar donor UDP-GlcNAc to the GalNAc-alpha-Ser/Thr (Tn antigen) acceptor, forming the characteristic GlcNAcbeta1-3GalNAc linkage. atlasgeneticsoncology.org

Through database analysis, a novel member of the human beta3Gn-T family was identified and named beta3Gn-T6. nih.gov The cloning and expression of this isoform revealed that it possesses the predicted characteristics of a type II membrane protein. nih.gov Functional analysis of a soluble form of beta3Gn-T6 expressed in insect cells demonstrated its ability to transfer GlcNAc to GalNAc-alpha-p-nitrophenyl and GalNAc-alpha-serine/threonine acceptors, confirming its role as a Core 3 synthase. nih.gov The product of this enzymatic reaction was confirmed to have the beta1,3-linkage through high-performance liquid chromatography and NMR analysis. nih.gov Further studies showed that beta3Gn-T6 can effectively add GlcNAc to the GalNAc residue on the MUC1 mucin, a key component of mucus. nih.gov The expression of the beta3Gn-T6 transcript is largely restricted to the stomach, colon, and small intestine, aligning with the known distribution of Core 3 structures. nih.gov

The activity of beta1,3-N-acetylglucosaminyltransferases, a family to which C3GnT belongs, generally requires the presence of divalent cations. For instance, a beta1,3-N-acetylglucosaminyltransferase identified in human serum shows a requirement for Mn2+ ions for maximal activity. nih.gov This serum enzyme also exhibits a broad pH optimum between 6 and 8. nih.gov Kinetic parameters have been determined for various substrates, including the sugar donor UDP-GlcNAc and acceptor molecules like lactose (B1674315) and N-acetyllactosamine. nih.gov

C3GnT exhibits specificity for the GalNAc residue attached to a peptide backbone. The soluble form of beta3Gn-T6 has been shown to act on both simple alpha-linked GalNAc acceptors and the GalNAc residue present on the MUC1 mucin. nih.gov The specificity of glycosyltransferases is a critical factor in determining the final glycan structures on a protein. While some glycosyltransferases have broad substrate specificity, others, like many beta1,3-N-acetylglucosaminyltransferases, recognize specific terminal sugar structures. nih.gov The polypeptide N-acetylgalactosaminyl transferases (GalNAc-Ts), which initiate O-glycosylation, also show distinct but sometimes overlapping specificities for peptide sequences. nih.govnih.gov

Downstream Glycosylation and Extension from this compound

Once the Core 3 structure is formed, it can be further elongated and branched by other glycosyltransferases, leading to more complex O-glycan structures.

The this compound (Core 3) structure is the necessary precursor for the synthesis of Core 4 O-glycans. nih.govnih.gov This transformation is catalyzed by the enzyme Core 2/4 beta1,6-N-acetylglucosaminyltransferase (C2GnT2). nih.govresearchgate.net C2GnT2 adds a GlcNAc residue in a beta1,6-linkage to the initial GalNAc of the Core 3 disaccharide. nih.gov This creates the branched Core 4 structure, GlcNAcbeta1-6(GlcNAcbeta1-3)GalNAc. researchgate.net Like Core 3, Core 4 structures are primarily found in secreted mucins in tissues such as the colon. nih.gov A specific isoform, C2/4GnT, has been identified and shows high expression in the colon, kidney, pancreas, and small intestine, where it functions in both Core 2 and Core 4 synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSPZGKRTLZXAV-RGVQASSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693687 | |

| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286959-52-2 | |

| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Degradation and Turnover Mechanisms of Glcnac Beta 1 3 Galnac Alpha Thr Containing Glycans

Glycoside Hydrolases Involved in O-Glycan Catabolism

The breakdown of complex O-glycans is a stepwise process requiring enzymes with high specificity for particular sugar residues and the linkages connecting them.

Beta-N-acetylglucosaminidases (e.g., GH20, GH84, GH85 Families) Acting on Beta1-3 GlcNAc Linkages

The cleavage of the β1-3 linked N-acetylglucosamine (GlcNAc) from the GalNAc core is a key step in the degradation of Core 3 O-glycans. This action is primarily carried out by β-N-acetylglucosaminidases. Research into the mucin-degrading capabilities of the gut symbiont Bifidobacterium bifidum has shed light on the specific roles of enzymes from the GH20 and GH84 families. nih.gov

A study using Bifidobacterium bifidum as a model mucinolytic bacterium identified two specific β-N-acetylglucosaminidases: BbhI from the GH20 family and BbhIV from the GH84 family. nih.gov Through substrate specificity analysis and O-glycomic studies of porcine gastric mucin (PGM), it was demonstrated that BbhI is highly specific for the β-(1→3)-GlcNAc linkage found in Core 3 and Core 4 structures. nih.gov In contrast, BbhIV specifically targets the β-(1→6)-GlcNAc linkage of Core 2 and Core 4 structures. nih.gov This highlights a division of labor among these enzymes for breaking down different mucin core structures. Interestingly, the efficient hydrolysis of the β1-3 linkage in the Core 4 structure by the GH20 enzyme BbhI was found to be dependent on the prior removal of the β1-6 linked GlcNAc by the GH84 enzyme BbhIV. nih.gov

The cycling of O-GlcNAc is also managed by O-linked β-N-acetyl-d-glucosaminidase (OGA), an enzyme belonging to the GH84 family, which hydrolyzes the GlcNAc moiety. mdpi.com While GH85 enzymes are also β-N-acetylglucosaminidases, detailed research specifically linking them to the degradation of the GlcNAc beta(1-3)GalNAc linkage in Core 3 structures is less prominent in the reviewed literature compared to GH20 and GH84.

| Enzyme Family | Example Enzyme | Source Organism | Specificity | Reference |

| GH20 | BbhI | Bifidobacterium bifidum | β-(1→3)-GlcNAc linkages (Core 3, Core 4) | nih.gov |

| GH84 | BbhIV | Bifidobacterium bifidum | β-(1→6)-GlcNAc linkages (Core 2, Core 4) | nih.gov |

| GH84 | OGA | Eukaryotes | O-GlcNAc on nucleocytoplasmic proteins | mdpi.com |

Endo-Alpha-N-acetylgalactosaminidases (e.g., GH101 Family) and their Activity Towards Core 3 Structures

Endo-α-N-acetylgalactosaminidases are enzymes that cleave the entire O-glycan chain from the protein backbone by hydrolyzing the O-glycosidic bond between the first GalNAc residue and the serine or threonine. researchgate.net The GH101 family contains prominent examples of these enzymes.

While many characterized GH101 endo-α-N-acetylgalactosaminidases, such as EngBF from Bifidobacterium longum, are highly specific for the Core 1 structure (Galβ1-3GalNAc), some members of this family exhibit broader substrate specificity. researchgate.netgenome.jpbiocyc.orgexpasy.org For instance, enzymes from bacteria like Clostridium perfringens and Enterococcus faecalis can act on a wider range of core structures. genome.jpexpasy.org Their activity includes the ability to release the Core 3 disaccharide, GlcNAcβ1-3GalNAc, from the peptide chain. genome.jpexpasy.org This broader specificity allows these bacteria to process a more diverse array of host mucin structures.

| Enzyme Family | Substrate Specificity | Example Organisms | Reference |

| GH101 | Highly specific for Core 1 (Galβ1-3GalNAc) | Bifidobacterium longum (EngBF) | researchgate.netbiocyc.org |

| GH101 | Broader specificity including Core 1, Core 2, and Core 3 (GlcNAcβ1-3GalNAc) | Clostridium perfringens, Enterococcus faecalis, Propionibacterium acnes, Alcaligenes faecalis | genome.jpexpasy.org |

Mucin Glycan Degradation by Commensal Gut Microbiota

The mucus layer of the gastrointestinal tract is a nutrient-rich environment that provides a sustainable food source for a specialized community of microbes. nih.gov The ability to degrade and utilize mucin O-glycans is a key factor that allows certain bacteria to colonize this niche. nih.gov

Identification and Characterization of Bacterial Glycoside Hydrolases Active on Mucin O-Glycans

The human gut microbiota encodes a vast repertoire of carbohydrate-active enzymes (CAZymes) that can target the complex and diverse structures of mucin O-glycans. nih.gov Mucin-degrading bacteria are found across several phyla, and their genomes contain the necessary enzymatic machinery to break down these host glycans. nih.govnih.gov

Prominent mucin-degrading bacteria include species from the genera Bacteroides, Akkermansia, and Bifidobacterium. ucla.edukyoto-u.ac.jpnih.gov

Akkermansia muciniphila is a well-known mucin specialist that possesses an array of glycoside hydrolases and sulfatases, allowing it to break down mucin O-glycans to completion. researchgate.net

Bifidobacterium bifidum resides in the infant gut and has a rich collection of glycoside hydrolases, including endo-α-N-acetylgalactosaminidases and specific β-N-acetylglucosaminidases (GH20 and GH84), enabling it to metabolize human mucin glycans. nih.govkyoto-u.ac.jpnih.gov

Bacteroides fragilis contains dedicated polysaccharide utilization loci (PULs) for host mucin O-glycan degradation, with genes for sialic acid utilization being upregulated in the presence of mucin. nih.gov

The degradation process is often initiated by enzymes that remove terminal modifications like sialic acid and sulfate (B86663), such as sialidases and sulfoglycosidases, before the core structure can be accessed. springernature.com

Strategies for Mucosal Glycan Utilization by Gut Bacteria

Gut bacteria have evolved sophisticated strategies to forage for and metabolize mucosal glycans. ucla.edu A key strategy is the organization of mucin-degrading genes into Polysaccharide Utilization Loci (PULs). ucla.edu These gene clusters encode all the necessary proteins for glycan sensing, binding, transport, and degradation, allowing for a coordinated response to the presence of specific glycans. ucla.edu The gut bacterium Bacteroides thetaiotaomicron, for example, has 88 PULs, a significant portion of which target host glycans, with a particular emphasis on mucin O-glycans. ucla.edu

Due to the immense complexity of mucin glycans, it is rare for a single bacterial species to possess all the enzymes required for complete degradation. nih.gov This has led to the evolution of cooperative strategies like cross-feeding. nih.gov In this scenario, one organism may release extracellular enzymes that partially break down large mucin glycoproteins into smaller oligosaccharides. nih.gov These smaller sugars can then be utilized not only by the primary degrader but also by other members of the microbial community that lack the initial enzymatic capacity. nih.gov This syntrophic relationship allows the community as a whole to efficiently harvest the energy stored in host mucins. nih.gov Furthermore, some bacteria exhibit a hierarchical preference, utilizing certain easily metabolized glycans before upregulating the machinery to degrade more complex structures. asm.org This strategic nutrient acquisition promotes stable coexistence within the competitive gut environment. asm.org

Molecular Mechanisms and Biological Functions of Glcnac Beta 1 3 Galnac Alpha Thr Containing Glycans

Role in Mucin Structure and Functional Integrity

The presence of GlcNAc beta(1-3)GalNAc-alpha-Thr as the foundational element of Core 3 O-glycans is critical for the proper structure and function of mucins, particularly in the protective mucus layers of the body.

Protective Functions of Core 3 Glycans in Epithelial Tissues, particularly in the Gastrointestinal Tract

The mucus layer in the colon, largely composed of the MUC2 mucin, forms a critical barrier that separates the dense microbial communities in the lumen from the underlying epithelial cells. nih.gov This separation is vital for maintaining intestinal homeostasis and preventing inappropriate immune activation. nih.govnih.gov Core 3 O-glycans play a significant role in fortifying this protective barrier. nih.gov

Studies have shown that the expression of C3GnT, the enzyme responsible for synthesizing the Core 3 structure, is highest in the proximal colon. nih.gov The presence of Core 3-derived O-glycans on mucins enhances their resistance to degradation by bacterial proteases. nih.gov This protective quality is essential for maintaining the integrity of the mucus layer. In fact, a deficiency in both Core 1 and Core 3-derived O-glycans leads to increased susceptibility of mucins to proteolysis and can result in spontaneous colitis in mouse models. nih.gov This highlights the collective and crucial role of these O-glycans in protecting the intestinal epithelium. nih.gov

| Feature | Description | Source |

| Core Structure | This compound | asu.edu |

| Synthesizing Enzyme | Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT) | nih.govresearchgate.net |

| Primary Location | Gastrointestinal tract, salivary glands | nih.gov |

| Function in Mucins | Contributes to conformation, rigidity, and protective properties | nih.govnih.gov |

| Protective Role | Enhances resistance to bacterial proteases, maintains mucus barrier integrity | nih.gov |

Cellular Recognition and Ligand-Receptor Interactions Involving this compound

The this compound structure, as part of a larger glycan chain on cell surface glycoproteins, is involved in a variety of cellular recognition events and interactions that are fundamental to tissue organization and communication.

Specific Glycan-Protein Interactions and Molecular Recognition Events

The terminal sugars of glycan chains, including those built upon the Core 3 structure, can be recognized by specific carbohydrate-binding proteins known as lectins. These interactions are highly specific and play a role in mediating cell-cell and cell-matrix interactions. For instance, galectins are a family of lectins that can bind to β-galactoside-containing glycans, and their interactions with cell surface glycoproteins can modulate signaling pathways and cell surface receptor organization. mdpi.com While direct binding of a specific lectin to the unmodified this compound structure is a subject for further research, the elaboration of this core into more complex glycans creates a diverse array of potential ligands for various lectins.

Involvement in Cell-Cell Communication, Adhesion, and Cell Migration Processes

The O-glycans on cell surface mucins and other glycoproteins play a direct role in modulating cell adhesion and migration. nih.gov The presence or absence of Core 3-derived O-glycans can influence how cells interact with each other and with the extracellular matrix. For example, the expression of Core 3 O-glycans has been shown to modulate the heterodimerization of α2β1 integrin, a receptor involved in cell-matrix adhesion. springernature.comnih.gov

Studies using colorectal cancer cell models have demonstrated that the expression of C3GnT, and consequently the synthesis of Core 3 O-glycans, can lead to an inhibition of cell growth and migration. fda.gov Conversely, a reduction in Core 3 synthase activity is observed in colon cancer, which is associated with altered cell adhesion and increased metastatic potential. nih.gov This suggests that the presence of this compound-containing glycans is important for maintaining normal cell-cell adhesion and restricting cell migration.

| Process | Role of Core 3 O-Glycans | Source |

| Cell Adhesion | Modulates integrin function and promotes normal cell-cell adhesion. | nih.govspringernature.comnih.gov |

| Cell Migration | Inhibition of cell migration. | fda.gov |

| Cell Growth | Inhibition of cell growth in certain cancer models. | fda.gov |

Modulation of Protein Function by O-Glycosylation

The attachment of O-glycans, including those initiated with the this compound structure, can significantly alter the function of the protein to which they are attached. This modification, known as O-glycosylation, is a critical post-translational modification that affects protein stability, conformation, and interaction with other molecules.

Regulation of Protein Stability, Localization, and Activity through O-GlcNAc Modification

The post-translational modification of proteins with a single N-acetylglucosamine (O-GlcNAc) moiety on serine or threonine residues is a dynamic regulatory mechanism influencing fundamental cellular processes. nih.govnih.gov This modification, catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA), directly impacts the fate and function of target proteins by altering their stability, subcellular localization, and enzymatic activity. nih.govpnas.org

Protein Stability: O-GlcNAcylation plays a crucial role in controlling protein turnover. One of the primary mechanisms is through its interplay with the ubiquitin-proteasome system. nih.gov By modifying proteins, O-GlcNAcylation can hinder their recognition by E3 ubiquitin ligases, thereby preventing their polyubiquitination and subsequent degradation by the proteasome. nih.gov Research has shown that O-GlcNAcylation can stabilize proteins by recruiting deubiquitinating enzymes (DUBs) to the modified protein, which then remove ubiquitin chains. nih.govnih.gov

The stability of numerous proteins is modulated by their O-GlcNAc status. For example, the O-GlcNAcylation of the histone methyltransferase EZH2 at serine 75 is essential for its protein stability and function within the Polycomb Repressive Complex 2 (PRC2). pnas.org Depletion of OGT leads to a specific downregulation of EZH2 protein levels. pnas.org Conversely, O-GlcNAcylation can also negatively regulate stability. O-GlcNAcylation of pyruvate (B1213749) kinase M2 (PKM2) at specific residues disrupts its stable tetrameric form, leading to reduced stability and activity. nih.gov

Table 1: Examples of Proteins whose Stability is Regulated by O-GlcNAcylation

| Protein | Effect of O-GlcNAcylation on Stability | Research Findings |

| EZH2 | Increased | O-GlcNAcylation at Ser75 is required to maintain EZH2 protein stability and function. pnas.org |

| β-catenin | Increased | O-GlcNAc signaling enhances the stability of β-catenin. nih.gov |

| FoxM1 | Increased | The stability of the transcription factor FoxM1 is positively regulated by O-GlcNAcylation. nih.gov |

| Pyruvate Kinase M2 (PKM2) | Decreased | O-GlcNAcylation at Thr405 and Ser406 disrupts the stability of the PKM2 tetramer. nih.gov |

| Nkx2.5 | Decreased | The stability of the cardiac transcription factor Nkx2.5 is reduced by O-GlcNAc signaling. nih.gov |

| OGA (O-GlcNAcase) | Decreased | The protein RBM14 promotes ubiquitin-dependent proteasomal degradation of OGA. doaj.org |

Protein Localization: The subcellular address of a protein is critical to its function, and O-GlcNAcylation serves as a key regulator of protein trafficking and localization. nih.govnih.govmdpi.com O-GlcNAcylated proteins are found throughout the cell, including the nucleus, cytoplasm, and mitochondria. nih.govpnas.org The modification can act as a signal to direct proteins to specific compartments. For instance, O-GlcNAcylation of the focal adhesion protein Zyxin at serine 169 promotes its translocation into the nucleus, where it plays a role in regulating UV-induced cell death. nih.gov Similarly, O-GlcNAcylation of the transcriptional coactivator PGC-1α targets it to the nucleus to interact with the transcription factor FOXO1, enhancing the expression of genes involved in gluconeogenesis. royalsocietypublishing.org This demonstrates a direct mechanism by which O-GlcNAc can alter gene expression by controlling the location of transcriptional regulators.

Protein Activity: O-GlcNAcylation can directly modulate the catalytic activity of enzymes and the function of regulatory proteins. nih.govnih.gov This regulation can occur through several mechanisms, including inducing conformational changes, altering substrate binding, or affecting interactions with other proteins. pnas.org For example, O-GlcNAcylation of protein kinase B (Akt), a central node in insulin (B600854) signaling, reduces its kinase activity, thereby dampening downstream cellular processes. royalsocietypublishing.org In the context of glycolysis, O-GlcNAcylation of pyruvate kinase M2 not only decreases its stability but also reduces its enzymatic activity. nih.gov This modification acts as a metabolic brake, diverting glucose flux into other pathways like the hexosamine biosynthetic pathway (HBP), which produces the substrate for O-GlcNAcylation itself. nih.govnih.gov The activity of numerous transcription factors is also controlled by O-GlcNAc, affecting their ability to bind DNA or recruit other regulatory proteins, thus directly influencing gene expression programs. pnas.orgdigitellinc.com

Interplay of O-GlcNAcylation with Other Post-Translational Modifications in Cellular Signaling

Protein function is orchestrated by a complex network of post-translational modifications (PTMs), and O-GlcNAcylation engages in extensive crosstalk with other PTMs to fine-tune cellular signaling. nih.govnih.gov This interplay, particularly with phosphorylation and ubiquitination, creates a sophisticated regulatory code that allows cells to respond with precision to a wide array of stimuli. nih.gov

Crosstalk with Phosphorylation: The most studied and extensive interaction is the interplay between O-GlcNAcylation and phosphorylation. nih.gov Both modifications occur on serine and threonine residues, and they can compete for the same modification site in a reciprocal or "yin-yang" relationship. nih.govpnas.org However, this model is often an oversimplification. pnas.org The interplay is far more intricate, with the modifications also occurring on adjacent or distal sites, where one can positively or negatively influence the addition or removal of the other. pnas.orgnih.gov

This dynamic crosstalk is fundamental to regulating signaling pathways. nih.gov Many key signaling proteins, such as Akt, are targets of both modifications, and the balance between O-GlcNAcylation and phosphorylation dictates their activity and downstream effects. plos.org For example, O-GlcNAcylation of Akt at specific sites can inhibit its activating phosphorylation at other sites, thereby attenuating the entire signaling cascade. plos.org Furthermore, the enzymes that catalyze these modifications—kinases, phosphatases, OGT, and OGA—are themselves subject to regulation by this crosstalk, forming complex regulatory loops. nih.govmdpi.com OGT and OGA are often found in protein complexes alongside kinases and phosphatases, allowing for rapid and coordinated regulation of a target protein's phosphorylation and O-GlcNAcylation status. mdpi.com Recent studies have even identified crosstalk between O-GlcNAcylation and phosphorylation on tyrosine residues, expanding the known scope of this interplay. pnas.org

Table 2: Modes of Crosstalk between O-GlcNAcylation and Phosphorylation

| Mode of Crosstalk | Description | Example |

| Reciprocal Occupancy | O-GlcNAc and phosphate (B84403) compete for the same serine/threonine residue. pnas.org | RNA Polymerase II C-terminal domain, where glycosylation and phosphorylation have opposing effects on transcriptional activity. youtube.com |

| Proximal Site Influence | Modification at one site affects the addition or removal of the other modification at a nearby site. pnas.orgnih.gov | O-GlcNAcylation of Akt at Thr305 and Thr312 inhibits its phosphorylation at Thr308. plos.org |

| Enzyme Regulation | The enzymes governing O-GlcNAcylation (OGT, OGA) and phosphorylation (kinases, phosphatases) are themselves modified and regulated by the opposing PTM. nih.govmdpi.com | OGT forms complexes with protein phosphatase 1 (PP1), suggesting coordinated addition of O-GlcNAc and removal of phosphate. mdpi.com |

| Distal/Allosteric Regulation | Modification at one location on a protein induces a conformational change that affects a modification event at a distant site. nih.gov | Casein Kinase 2 (CK2) substrate selectivity is altered by reciprocal phosphorylation and O-GlcNAcylation at proximal sites, without changing catalytic efficiency. mdpi.com |

Crosstalk with Ubiquitination: O-GlcNAcylation significantly intersects with the ubiquitination pathway to control protein stability. nih.gov As mentioned previously, O-GlcNAcylation can prevent protein degradation by sterically blocking ubiquitin attachment sites or by recruiting deubiquitinases. nih.govnih.gov This provides a direct link between the cell's nutrient status, sensed by the O-GlcNAc machinery, and the regulation of protein levels. nih.gov For example, the stability of tumor suppressor proteins and oncogenes can be modulated by this interplay, highlighting its importance in cancer biology. nih.gov The O-GlcNAc cycle can also influence monoubiquitination, a non-degradative signal involved in processes like transcriptional regulation via histone modification. nih.gov

The interaction is bidirectional, as many components of the ubiquitination machinery, including E3 ligases and DUBs, have been identified as potential OGT-binding partners, suggesting that O-GlcNAc signaling can directly modulate the activity of the ubiquitin system itself. nih.gov

Role in Health and Disease Pathogenesis: Molecular Mechanisms and Cellular Consequences

Glycosylation Changes in Malignancy and Tumor Progression

Alterations in glycosylation are a hallmark of cancer, and the expression of Core 3 O-glycans, synthesized from the initial Tn antigen, is frequently downregulated in malignant tissues. nih.govnih.gov This downregulation is a critical event that contributes to tumor progression through various molecular pathways.

Altered C3GnT Expression and Activity in Various Cancers

The synthesis of the Core 3 structure is catalyzed by the enzyme core 3 beta-1,3-N-acetylglucosaminyltransferase (C3GnT). fda.gov In several types of cancer, including colon, prostate, and pancreatic cancer, the expression and activity of C3GnT are significantly reduced or absent. nih.govnih.govnih.gov For instance, while normal colonic mucins predominantly display O-glycans with Core 3 structures, colon cancer tissues show a marked reduction in C3GnT, leading to an accumulation of precursor structures like the Tn antigen. nih.govresearchgate.net Studies have shown that the downregulation of C3GnT in pancreatic cancer is a key factor in the disease's progression. nih.gov Similarly, research on colorectal cancer has demonstrated that reduced expression of core 3 synthase correlates with metastasis and a poor prognosis for patients. nih.gov The suppression of C3GnT in colorectal cancer is not well understood, but it is a critical area of ongoing research. fda.gov

Impact of Core 3 O-Glycans on Tumorigenesis, Invasion, and Metastasis

The presence of Core 3 O-glycans on cell surface proteins has been shown to suppress tumor growth and metastasis. nih.govnih.gov Ectopic expression of C3GnT in cancer cells that have lost its expression leads to a significant reduction in cell proliferation, migration, and invasion in vitro. nih.gov In vivo studies using animal models have confirmed these findings, showing that the re-expression of C3GnT in pancreatic and prostate cancer cells reduces primary tumor formation and metastasis. nih.gov

One of the key mechanisms by which Core 3 O-glycans suppress tumorigenesis is through the regulation of integrin function. nih.gov Integrins are cell surface receptors that mediate cell-extracellular matrix (ECM) interactions and play a crucial role in cell migration and invasion. nih.gov In tumor cells with low C3GnT expression, the binding of ligands to integrins like α2β1 can lead to the phosphorylation of focal adhesion kinase (FAK), a signaling molecule that promotes cell migration and invasion. nih.govnih.gov The presence of Core 3 O-glycans on these integrins can modulate this signaling pathway, thereby inhibiting the invasive and metastatic potential of cancer cells. nih.gov For example, in pancreatic cancer cells, the re-expression of core 3 synthase leads to deregulation of the α2β1 integrin complex and decreased activation of FAK. nih.gov

Dysregulation of O-Glycan Core Synthesis and its Association with Oncogenic Features

The dysregulation of O-glycan core synthesis is a fundamental aspect of cancer biology. nih.gov The absence of Core 3 structures, due to reduced C3GnT activity, often leads to the accumulation of truncated O-glycans, such as the Tn and sialyl-Tn (STn) antigens. nih.govnih.gov The expression of these truncated glycans is strongly associated with poor prognosis and is considered a hallmark of many epithelial cancers. nih.gov This altered glycophenotype is not merely a marker of malignancy but actively contributes to oncogenic features. nih.gov The accumulation of truncated O-glycans can be caused by the dysregulation of glycosyltransferases involved in the elongation of O-glycans. nih.gov Studies have shown that the aberrant expression of these immature O-glycans can by itself induce oncogenic characteristics, including enhanced cell growth and invasion. nih.gov In colorectal cancer, for instance, a number of glycosyltransferase genes are found to be downregulated, including B3GNT6, which codes for C3GnT. mdpi.com

Role of Core 2 O-Glycans, which can extend from Core 3, in Cancer Cell Adhesion and Migration

While Core 3 O-glycans generally have a tumor-suppressive role, the story becomes more complex with further modifications. Core 2 O-glycans, which can be synthesized by the addition of a GlcNAc branch to the Core 1 or Core 3 structure, have been implicated in promoting cancer cell adhesion and migration. nih.govnih.gov Specifically, O-glycans containing a Core 2 branch can impair the activation of natural killer (NK) cells, thereby promoting tumor metastasis. nih.gov The enzymes responsible for synthesizing Core 2 structures compete with other glycosyltransferases, and the balance of their activities can significantly influence the final glycan structures on the cell surface and, consequently, cellular behavior. nih.gov

GlcNAc beta(1-3)GalNAc-alpha-Thr in Inflammatory and Immune Responses

The influence of O-glycosylation, including the formation of Core 3 structures, extends to the regulation of the immune system. The glycosylation of leukocytes, or white blood cells, plays a critical role in their function and ability to move to sites of inflammation.

Interaction with Pathogens and the Dynamics of Host-Pathogen Glycoconjugates

The interaction between a host and a pathogen is a complex event where cell-surface molecules play a critical role. Glycoconjugates, including glycoproteins that feature structures like O-glycans, are central to this dynamic. The initial step in many infections is the attachment of the pathogen to host cells, a process often mediated by the pathogen's recognition of specific glycan structures on the host cell surface. nih.gov

Pathogens have evolved a variety of proteins, such as lectins and adhesins, that bind to host cell glycans, facilitating colonization and invasion. youtube.com For instance, some bacteria possess fimbriae with adhesive tips that recognize and attach to specific sugar sequences on epithelial cells. youtube.com Viruses also exploit host glycans for entry; the influenza virus, for example, binds to sialic acid residues on glycoproteins and glycolipids to initiate infection. Conversely, the host's immune system can recognize pathogen-specific glycans to trigger a defense response. nih.gov

However, pathogens have also developed mechanisms to evade this immune surveillance. youtube.com Some can mimic host glycan structures to go unrecognized, while others can alter the host's own glycosylation machinery to their advantage. nih.gov The presence of a thick capsule, often composed of polysaccharides, can shield the pathogen from immune cells and antibodies. youtube.com This constant interplay, where the host develops defenses and the pathogen devises countermeasures, highlights the central role of glycoconjugates in the ongoing evolutionary arms race between hosts and pathogens. youtube.com

Table 1: Pathogen Adherence Mechanisms Involving Glycoconjugates

| Pathogen Example | Adherence Factor/Mechanism | Host Receptor Target | Consequence |

|---|---|---|---|

| Escherichia coli (pathogenic strains) | Fimbriae (Adhesins) | Glycoproteins on small intestine epithelial cells | Colonization and infection. youtube.com |

| Streptococcus pyogenes | M protein, Lipoteichoic acid | Receptors on respiratory mucosa | Binding and colonization of the respiratory tract. youtube.com |

| Influenza Virus | Hemagglutinin (Lectin) | Sialic acid on glycoproteins/glycolipids | Viral entry and infection. |

Glycosylation Dysregulation in Metabolic and Neurodegenerative Disorders

Molecular Mechanisms of O-GlcNAcylation Imbalance in Diabetes and Insulin (B600854) Resistance

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This process is highly sensitive to nutrient availability, particularly glucose levels, and thus acts as a crucial nutrient sensor. youtube.com In conditions of high blood sugar (hyperglycemia), as seen in diabetes, there is an increased flux through the hexosamine biosynthetic pathway (HBSP), leading to higher concentrations of the donor substrate UDP-GlcNAc and consequently, elevated levels of protein O-GlcNAcylation. nih.govfrontiersin.org

This hyper-O-GlcNAcylation is directly implicated in the development of insulin resistance. nih.govfrontiersin.org Several key proteins in the insulin signaling cascade are themselves targets for O-GlcNAc modification. For example:

Insulin Receptor Substrate 1 (IRS-1): Increased O-GlcNAcylation of IRS-1 can inhibit its necessary tyrosine phosphorylation, which in turn reduces its interaction with downstream signaling molecules like PI3K, thereby dampening the insulin signal. nih.gov

Akt/PKB: This critical kinase in the insulin pathway can also be O-GlcNAcylated, which attenuates its activation and subsequent promotion of glucose uptake. frontiersin.org

Pancreatic β-cell function: While O-GlcNAcylation is necessary for normal β-cell function and insulin secretion under physiological conditions, chronic hyperglycemia leads to excessive O-GlcNAcylation. frontiersin.orgnih.gov This can impair insulin gene transcription (by modifying transcription factors like PDX-1) and ultimately contribute to β-cell apoptosis and failure. frontiersin.orgnih.gov

This chronic elevation of O-GlcNAcylation creates a state of cellular insulin resistance, where tissues like muscle and fat become less responsive to insulin's call to take up glucose, exacerbating the hyperglycemic state. frontiersin.orgfrontiersin.org

Protective Roles and Pathological Associations of O-GlcNAc in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Dysregulation of O-GlcNAcylation is increasingly recognized as a significant factor in the pathogenesis of several neurodegenerative diseases, which are often characterized by the aggregation of misfolded proteins. nih.govresearchgate.net

In Alzheimer's Disease (AD) , a key pathological feature is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau. There is a reciprocal relationship between these two modifications; when O-GlcNAcylation is increased, phosphorylation tends to decrease, and vice versa. AD brains exhibit glucose hypometabolism, which leads to decreased O-GlcNAc levels. rsc.org This reduction is thought to favor the hyperphosphorylation of tau, promoting its aggregation and the formation of tangles. frontiersin.org Increasing O-GlcNAc levels, either genetically or pharmacologically, has been shown to reduce tau pathology in AD models. frontiersin.orgresearchgate.net Similarly, O-GlcNAcylation of the amyloid precursor protein (APP) can influence its processing, potentially reducing the production of the toxic amyloid-β peptide. rsc.orgresearchgate.net

In Parkinson's Disease (PD) , the pathology involves the loss of dopamine-producing neurons and the presence of Lewy bodies, which are aggregates of the protein α-synuclein. oup.com O-GlcNAcylation is vital for the survival and proper function of dopamine (B1211576) neurons. oup.com Studies have shown that reduced O-GlcNAc levels can lead to the dysfunction and degeneration of these neurons. oup.com Conversely, increasing O-GlcNAcylation has demonstrated a protective effect in animal models of PD, mitigating neurodegeneration and motor deficits by potentially preventing α-synuclein aggregation and supporting neuronal health. oup.com

Table 2: O-GlcNAcylation in Neurodegenerative Diseases

| Disease | Key Pathological Protein | Observed O-GlcNAc Change in Disease State | Effect of O-GlcNAcylation |

|---|---|---|---|

| Alzheimer's Disease | Tau, Amyloid Precursor Protein (APP) | Decreased | O-GlcNAcylation of tau inhibits its hyperphosphorylation and aggregation. frontiersin.orgresearchgate.net O-GlcNAcylation of APP affects its processing. researchgate.net |

| Parkinson's Disease | α-synuclein | Reduced in affected neurons | O-GlcNAcylation is critical for dopamine neuron survival and function; increasing it can be neuroprotective. oup.com |

Link to Other Human Diseases Associated with O-Glycan Deficiency

Beyond the dysregulation of the single O-GlcNAc modification, defects in the broader pathways of O-glycosylation lead to a class of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). rarediseases.org These diseases result from mutations in genes that encode enzymes essential for creating and attaching complex glycan chains to proteins. rarediseases.orgcdghub.com

Disorders of O-linked glycosylation are a specific subset of CDG and can be categorized based on the initial sugar attached to the protein (e.g., O-mannosylation, O-xylosylation). cdghub.com These disorders are typically multi-systemic, reflecting the ubiquitous importance of glycoproteins for cellular function throughout the body. nih.govchop.edu

Common clinical presentations of O-glycan deficiencies include:

Neurological Abnormalities: Severe intellectual disability, developmental delays, hypotonia (low muscle tone), seizures, and structural brain defects like cerebellar hypoplasia are very common. nih.govchop.edu

Muscular Dystrophy: A group of O-mannosylation disorders, known as dystroglycanopathies, result from the insufficient glycosylation of alpha-dystroglycan, a protein critical for muscle integrity. This leads to a spectrum of muscle diseases, from severe congenital muscular dystrophy to milder forms. rarediseases.orgcdghub.com

Other Systemic Issues: Patients may also present with failure to thrive, skeletal dysplasia, heart problems, clotting abnormalities, and liver disease. nih.govchop.edu

The diagnosis of these disorders involves analyzing the glycosylation status of specific proteins, such as serum transferrin, followed by genetic testing to identify the causative mutation. nih.gov The severity and range of symptoms underscore the fundamental role that correct O-glycosylation plays in human development and health.

Advanced Research Methodologies for Glcnac Beta 1 3 Galnac Alpha Thr Glycan Research

Chemoenzymatic Synthesis and Glycoengineering Approaches

The synthesis and modification of complex glycans like GlcNAc beta(1-3)GalNAc-alpha-Thr are essential for detailed functional investigations. Chemoenzymatic strategies, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, have become powerful tools in this endeavor.

Strategies for the Laboratory Preparation of Synthetic Glycoconjugates and Glycopeptides for Functional Studies

The laboratory synthesis of glycoconjugates and glycopeptides containing the this compound core is a multi-step process. A common approach involves the initial chemical synthesis of a simpler core structure, which is then elaborated upon using specific glycosyltransferases. For instance, the Tn antigen (GalNAcα-Ser/Thr) and the T antigen (Galβ1-3GalNAcα-Ser/Thr) can be synthesized chemically and then used as building blocks for solid-phase glycopeptide synthesis. nih.gov

The core 3 structure itself is formed by the action of a specific glycosyltransferase, Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT1), which adds a GlcNAc residue in a β1-3 linkage to the initial GalNAc attached to a serine or threonine residue. creative-proteomics.com The formation of this core 3 structure can be a point of competition with the enzyme that forms the core 1 structure (T-antigen), highlighting the intricate regulation of O-glycan biosynthesis. nih.gov

A powerful strategy for producing a variety of O-glycans for functional studies is the "stop and go" chemoenzymatic methodology. rsc.org This approach utilizes modified sugar donors that can be incorporated by certain glycosyltransferases but are not recognized by others, allowing for controlled, stepwise glycan elongation. rsc.org Another innovative method is the cellular O-glycome reporter/amplification (CORA) technique, which uses a synthetic O-glycan precursor to amplify the production of O-glycans in living cells, allowing for their collection and analysis. nih.gov

| Strategy | Description | Key Enzymes/Reagents |

| Solid-Phase Glycopeptide Synthesis | Stepwise chemical synthesis of the peptide backbone on a solid support, followed by enzymatic glycosylation. | Chemically synthesized Tn and T antigen building blocks, recombinant glycosyltransferases. nih.gov |

| "Stop and Go" Chemoenzymatic Synthesis | Utilizes modified sugar donors to control the sequential addition of monosaccharides. | UDP-sugar analogs (e.g., UDP-GlcNHTFA), various glycosyltransferases. rsc.org |

| Cellular O-glycome Reporter/Amplification (CORA) | Amplifies O-glycan production in living cells using a synthetic precursor for subsequent analysis. | Peracetylated benzyl-α-N-acetylgalactosamine (Ac3Bn-α-GalNAc) and its derivatives. nih.gov |

Enzymatic Derivatization and Analogue Generation for Biosynthetic and Inhibitor Studies (e.g., UDP-Sugar Analogs)

To probe the function of glycosyltransferases and to develop inhibitors of glycan biosynthesis, researchers synthesize and utilize analogs of the natural UDP-sugar donors. These analogs can act as inhibitors or be incorporated into glycan chains, leading to modified structures with altered biological activities.

For example, UDP-sugar analogs with modifications at positions not directly involved in the glycosidic bond formation can be used to study enzyme specificity and to inhibit glycan elongation. nih.gov 6F-N-acetyl-d-galactosamine (6F-GalNAc), for instance, can be converted to its UDP-sugar form within cells and has been shown to inhibit the biosynthesis of glycosaminoglycans (GAGs) by depleting the natural UDP-GalNAc and UDP-GlcNAc pools. nih.gov

The generation of these analogs often involves a combination of chemical synthesis and enzymatic steps. For example, the synthesis of UDP-GlcNAc-6-deoxy-6-thiol analogues has been achieved through chemoenzymatic strategies, providing tools for studying and potentially inhibiting specific glycosyltransferases. acs.org The development of inhibitors for UDP-sugar pyrophosphorylases, enzymes crucial for the formation of UDP-sugars, is another approach to modulate glycosylation in vivo. nih.gov

| UDP-Sugar Analog | Mechanism of Action/Application |

| 6F-GalNAc | Inhibits GAG biosynthesis by depleting cellular UDP-GalNAc and UDP-GlcNAc pools. nih.gov |

| 4-deoxy-GlcNAc | Acts as a chain terminator in heparan sulfate (B86663) biosynthesis. nih.gov |

| UDP-GlcNAc-6-deoxy-6-thiol | Used to study and potentially inhibit glycosyltransferases like PgaCD in E. coli. acs.org |

| Salicylamide derivatives | Inhibit UDP-glucose pyrophosphorylase (UGPase) and UDP-sugar pyrophosphorylase (USPase), key enzymes in UDP-sugar formation. nih.gov |

Glycomics and Structural Characterization Techniques

The structural elucidation of complex glycans like this compound requires sophisticated analytical techniques capable of providing detailed information about monosaccharide composition, linkage, and stereochemistry.

Advanced Spectroscopic Methods for Glycan Structure Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

Mass Spectrometry (MS) is a cornerstone of glycan analysis due to its high sensitivity and ability to provide detailed structural information. researchgate.net Techniques like Porous Graphitized Carbon Liquid Chromatography coupled with Mass Spectrometry (PGC-LC-MS) are considered the gold standard for separating and characterizing complex glycan mixtures. researchgate.net Ion mobility-mass spectrometry (IM-MS) has also emerged as a powerful tool for separating isomeric glycans in the gas phase. researchgate.net

Tandem mass spectrometry (MS/MS) is used to determine the sequence and branching patterns of glycans by inducing fragmentation and analyzing the resulting product ions. researchgate.netacs.org The fragmentation patterns can reveal the positions of glycosidic linkages. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of glycans, including the anomeric configuration (α or β) of each sugar residue and the linkages between them. diva-portal.org One-dimensional ¹H NMR and two-dimensional experiments like TOCSY and NOESY are used to assign the resonances of individual sugar protons and to identify through-bond and through-space correlations, respectively. diva-portal.orgdiva-portal.org

| Technique | Information Provided |

| PGC-LC-MS | Separation of glycan isomers and determination of molecular weight. researchgate.net |

| IM-MS | Gas-phase separation of isomeric glycans. researchgate.net |

| MS/MS | Glycan sequencing and linkage analysis through fragmentation patterns. researchgate.net |

| ¹H NMR | Provides information on the chemical environment of protons, helping to identify sugar residues and their anomeric configurations. diva-portal.org |

| 2D NMR (TOCSY, NOESY) | Elucidates the connectivity of sugar residues and their spatial arrangement. diva-portal.org |

Application of Glycan Arrays for High-Throughput Binding Profiling and Enzyme Substrate Specificity Determination

Glycan arrays are powerful tools for studying the interactions of glycans with proteins and for determining the substrate specificity of glycosyltransferases. biocat.comraybiotech.comclinisciences.com These arrays consist of a library of different glycan structures immobilized on a solid surface, such as a glass slide. biocat.comraybiotech.com

By incubating the array with a fluorescently labeled protein, one can identify which glycans it binds to. researchgate.net This is invaluable for characterizing the binding partners of lectins, antibodies, and other glycan-binding proteins. biocat.comraybiotech.comclinisciences.com Glycan arrays can also be used to profile the substrate specificity of enzymes like glycosyltransferases and glycosidases by observing which glycans on the array are modified by the enzyme. raybiotech.comclinisciences.com This high-throughput approach allows for the rapid screening of a large number of potential substrates. nih.govnih.gov

The development of larger and more diverse glycan arrays, including those with hundreds of different synthetic glycans, has significantly advanced our ability to decode the glycome. raybiotech.com

| Application | Description |

| Binding Profiling | Identifies the specific glycan structures that a protein (e.g., lectin, antibody) binds to. biocat.comraybiotech.comclinisciences.com |

| Enzyme Substrate Specificity | Determines which glycan structures can serve as substrates for a particular glycosyltransferase or glycosidase. raybiotech.comclinisciences.com |

| Pathogen Binding | Probes the binding of viruses, bacteria, and whole cells to different glycans. raybiotech.comclinisciences.com |

Molecular and Cell Biological Approaches

Understanding the biological roles of this compound and other O-glycans requires studying their expression and function in a cellular and organismal context.

Cellular Expression and Function of Core 3 O-Glycans

Core 3 O-glycans, initiated by the addition of GlcNAc to GalNAc-Ser/Thr, are typically found in specialized glycoproteins and mucins. creative-proteomics.com The expression of the key enzyme for their synthesis, Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT1), is often tissue-specific. creative-proteomics.com For example, C3GnT1 is highly expressed in epithelial cells. creative-proteomics.com

The presence of core 3 O-glycans can influence the subsequent elongation of the glycan chain. The action of the Core 3 enzyme can inhibit the activity of the Core 2 GlcNAcT, which requires a galactose residue linked to the underlying GalNAc. nih.gov However, the core 3 structure can serve as a substrate for the Core 4 GlcNAcT, leading to the formation of biantennary O-glycans. nih.gov

Functionally, core 3 O-glycans are implicated in mucosal protection and immune modulation. creative-proteomics.com The specific structures of O-glycans on cell surfaces play critical roles in cell-cell recognition, adhesion, and signaling. creative-proteomics.com

Use of Model Systems (e.g., Cell Lines, Animal Models) to Study the Role of Core 3 O-Glycans in Health and Disease

To investigate the in vivo functions of core 3 O-glycans, researchers utilize various model systems. Genetically modified cell lines and animal models with altered expression of glycosyltransferases, such as C3GnT1, are invaluable tools. nih.gov

By studying the phenotype of organisms or cells that are deficient in or overexpress a particular glycosyltransferase, scientists can deduce the biological roles of the corresponding glycan structures. nih.gov For instance, analyzing the effects of knocking out the gene for C3GnT1 in a mouse model could reveal the importance of core 3 O-glycans in processes like intestinal health or immune responses.

The development of methods to determine O-glycan structures in specific tissues and cell types within these model systems is crucial for correlating changes in glycosylation with functional outcomes. nih.gov

| Model System | Application |

| Genetically Modified Cell Lines | Studying the cellular consequences of altered core 3 O-glycan expression (e.g., cell adhesion, signaling). nih.gov |

| Knockout/Transgenic Animal Models | Investigating the in vivo roles of core 3 O-glycans in development, physiology, and disease pathogenesis. nih.gov |

Genetic Manipulation of Glycosyltransferase Expression (e.g., Gene Knockout and Overexpression Models)

The synthesis of the this compound structure is dependent on the action of specific glycosyltransferases. Genetic manipulation of the expression of these enzymes in model systems is a powerful tool to investigate the function of the resulting glycan structures.

Gene Knockout and Overexpression Models:

Gene Knockout: By deleting the genes that encode for the glycosyltransferases responsible for creating the this compound structure, researchers can study the resulting biological effects. For example, the deletion of a β(1,6)GlcNAc-transferase, GCNT1, which is involved in creating branched O-glycans, has been shown to affect myeloid homeostasis and the inflammatory response in mice. nih.gov Similarly, knocking out B3gnt6, the core 3 O-glycan synthase, can provide insights into the roles of glycans in various biological processes. nih.gov

Overexpression: Conversely, overexpressing these glycosyltransferase genes can lead to an increase in the production of this compound. nih.gov This can help to elucidate the functions of this specific glycan in cellular processes. For instance, overexpressing a β1,3-galactosyltransferase gene (GALT1) in plants led to an increased formation of Lewis a epitopes, which contain a similar β1,3-linked galactose. nih.gov

These genetic manipulation techniques allow for a detailed analysis of the roles of specific glycan structures in various biological contexts, from immune responses to developmental processes. nih.govresearchgate.net

Metabolic Labeling with Azidosugars for Dynamic O-GlcNAcylation Profiling and Protein Identification

Metabolic labeling with azidosugars is a powerful chemical biology tool used to study dynamic protein glycosylation, including O-GlcNAcylation, in living cells and organisms. researchgate.netpnas.org This technique involves introducing a synthetically modified sugar, an azidosugar, into cells. This azidosugar is then metabolized and incorporated into glycoproteins by the cell's own enzymatic machinery. pnas.orgfrontiersin.org

The azide (B81097) group on the sugar acts as a bioorthogonal chemical reporter, meaning it does not interfere with biological processes. This allows for the selective detection and identification of the labeled glycoproteins. pnas.org

Key aspects of this methodology include:

Azidosugar Analogs: Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is an azido (B1232118) analog of GalNAc that can be used to label O-linked glycans. pnas.org Once inside the cell, cellular esterases remove the acetyl groups, and the resulting GalNAz is converted to UDP-GalNAz, which is then used by glycosyltransferases to modify proteins. pnas.org

Detection and Profiling: The azide-labeled glycoproteins can be detected using various methods, most notably the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." researchgate.netfrontiersin.org These reactions allow for the attachment of probes, such as fluorescent dyes or biotin (B1667282) tags, to the azide group. This enables visualization of the glycoproteins via in-gel fluorescence or their enrichment for identification by mass spectrometry. researchgate.netfrontiersin.org

Dynamic Profiling: This method is particularly useful for studying the dynamics of O-GlcNAcylation, as it allows researchers to track the addition and removal of this modification in response to various stimuli. mdpi.com It provides a means to identify O-linked glycoprotein (B1211001) fingerprints associated with different cellular states or diseases. pnas.org

Table 1: Examples of Azidosugars Used in Metabolic Labeling

| Azidosugar | Application | Reference |

|---|---|---|

| Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | Metabolic labeling of mucin-type O-linked glycans. | pnas.org |

| N-azidoacetylglucosamine (GlcNAz) | Metabolic labeling of O-GlcNAc and N-glycans. | researchgate.net |

Sensitive Enzymatic Assays for Glycosyltransferase and Glycosidase Activity Measurement

Measuring the activity of glycosyltransferases and glycosidases that synthesize and degrade the this compound structure is crucial for understanding its regulation. Sensitive enzymatic assays are employed for this purpose.

These assays often utilize synthetic substrates that mimic the natural glycan structures. For example, a synthetic glycoside containing a chromogenic or fluorogenic tag, such as para-nitrophenyl (B135317) (pNP), can be used. When a glycosidase cleaves the glycosidic bond, the tag is released, leading to a detectable change in color or fluorescence, which can be measured spectrophotometrically. mdpi.com

Common approaches include:

Chromogenic and Fluorogenic Assays: These assays use substrates that produce a colored or fluorescent product upon enzymatic cleavage. mdpi.com They are relatively simple and can be used for high-throughput screening of enzyme activity.

Radioactive Assays: In this method, a radioactive sugar donor is used, and the transfer of the radioactive sugar to an acceptor substrate is measured. nih.gov

Coupled Enzyme Assays: These assays link the activity of the glycosyltransferase or glycosidase to a second enzyme that produces a detectable signal.

Table 2: Examples of Enzymatic Assays

| Assay Type | Principle | Application | Reference |

|---|---|---|---|

| Chromogenic Assay | Uses a p-nitrophenyl (pNP) tagged substrate; cleavage releases p-nitrophenolate, which is measured by absorbance. | Measuring glycosidase activity. | mdpi.com |

| Radioactive Assay | Measures the transfer of a radiolabeled sugar from a donor to an acceptor substrate. | Assaying glycosyltransferase activity. | nih.gov |

These assays are essential for characterizing the enzymes involved in the metabolism of this compound, determining their substrate specificity, and identifying potential inhibitors. rndsystems.com

Computational Glycobiology and Predictive Modeling

In silico Approaches for Protein-Glycan Interaction Prediction and Docking Studies

Computational methods have become indispensable tools for studying the interactions between glycans and proteins. nih.govbeilstein-journals.org These in silico approaches complement experimental techniques by providing detailed structural insights into these interactions.

Key computational methods include:

Protein-Glycan Docking: This method predicts the preferred binding orientation of a glycan to a protein to form a stable complex. It involves sampling a large number of possible conformations and scoring them based on their energetic favorability.

Machine Learning Models: Advanced machine learning models, such as neural networks, are being developed to predict protein-glycan interactions with high accuracy. researchgate.netnih.gov Models like GlyNet can predict the relative binding strengths between a vast array of glycans and glycan-binding proteins. researchgate.netnih.gov These models are trained on large datasets of experimentally determined interactions. biorxiv.org

These computational tools can be used to:

Identify potential glycan binding sites on proteins. nih.gov

Predict which glycans are likely to bind to a specific protein. researchgate.net

Understand the structural basis of protein-glycan recognition.

Molecular Dynamics Simulations of Glycan Conformation and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful way to study the dynamic behavior of glycans and their interactions with proteins at an atomic level. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecules move and interact over time.

Applications of MD simulations in glycan research include:

Conformational Analysis: MD simulations can reveal the preferred three-dimensional shapes (conformations) of glycans in solution. nih.gov This is important because the conformation of a glycan can significantly influence its ability to bind to proteins.

Binding Dynamics: Simulations can be used to study the entire process of a glycan binding to a protein, from the initial encounter to the formation of the final complex. unirioja.esplos.org This can provide insights into the binding kinetics and the specific interactions that stabilize the complex.

Hydration Patterns: MD simulations can also be used to study the interactions of glycans with surrounding water molecules. nih.govresearchgate.net The hydration pattern of a glycan can affect its conformation and its interactions with proteins.

By combining MD simulations with experimental data, researchers can gain a comprehensive understanding of the structure, dynamics, and function of glycans like this compound. unirioja.esplos.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-acetylglucosamine | GlcNAc |

| N-acetylgalactosamine | GalNAc |

| Threonine | Thr |

| Galactose | Gal |

| Peracetylated N-azidoacetylgalactosamine | Ac4GalNAz |

| N-azidoacetylglucosamine | GlcNAz |

| para-nitrophenyl | pNP |

| Uridine diphosphate-N-acetylgalactosamine | UDP-GalNAc |

| Uridine diphosphate | UDP |

| Fucose | Fuc |

Q & A

Q. What is the biological significance of GlcNAc beta(1-3)GalNAc-alpha-Thr in mucin-type O-glycosylation?

This disaccharide forms the core 3 O-glycan structure (GlcNAcβ1-3GalNAcα-), which is critical for mucin stability and function. Core 3 O-glycans are synthesized by β1,3-N-acetylglucosaminyltransferase (C3GnT) and compete with core 1 (Galβ1-3GalNAcα-) structures. Their expression is tissue-specific and often downregulated in cancers, impacting cell adhesion and pathogen binding. Methodologically, core 3 O-glycans are identified using mass spectrometry (e.g., MALDI-TOF) combined with enzymatic digestion (e.g., β-hexosaminidase treatment) or lectin-based assays (e.g., PHA-L binding) .

Q. How can researchers validate the presence of this compound in glycoprotein samples?

Validation requires a combination of techniques:

- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) paired with exoglycosidase digestion.

- Mass spectrometry : Tandem MS/MS to distinguish core 3 from core 1/2 structures based on diagnostic fragment ions (e.g., m/z 366 for HexNAc-HexNAc).

- Lectin profiling : Use of Phaseolus vulgaris leukoagglutinin (PHA-L), which selectively binds core 4 (GlcNAcβ1-6[GlcNAcβ1-3]GalNAc) but not core 3, to rule out cross-reactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in binding affinity data for GlcNAc beta(1-3)GalNAc-containing glycans?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or glycan presentation (free vs. protein-linked). To address this:

- Surface plasmon resonance (SPR) : Compare immobilized glycan vs. glycoprotein formats to assess conformational effects.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.

- Cryo-EM/X-ray crystallography : Resolve atomic-level interactions, as shown in studies of lectin PHA-E binding to bisected glycans, where bisecting GlcNAc unexpectedly showed weak electron density .

Q. How can the role of this compound in enzyme specificity be investigated?

Q. What methodologies elucidate the structural impact of GlcNAc beta(1-3)GalNAc on glycoprotein function?

Combine biophysical and cellular approaches:

- Molecular dynamics (MD) simulations : Model glycan-protein interactions, as done for mucin MUC1, to predict steric effects of core 3 vs. core 1.

- Glycan microarray screening : Profile binding of pathogens (e.g., Helicobacter pylori) to synthetic glycans, revealing core 3’s role in blocking adhesin recognition.

- In vivo imaging : Use fluorescently labeled GalNAc-alpha-Thr analogs (e.g., pNP derivatives) to track glycan turnover in live cells .

Methodological Considerations

Q. How to address low signal-to-noise ratios in NMR studies of GlcNAc beta(1-3)GalNAc interactions?

Optimize sample preparation and acquisition:

Q. What statistical approaches are robust for analyzing glycomics datasets involving GlcNAc beta(1-3)GalNAc?

Employ multivariate analysis:

- PCA/PLS-DA : Reduce dimensionality and identify glycan biomarkers (e.g., core 3 downregulation in colorectal cancer).

- ANOVA with FDR correction : Account for multiple comparisons in glycan abundance studies.

- Machine learning : Train classifiers (e.g., random forests) on MS/MS fragmentation patterns to automate core 3 detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.